molecular formula C8H6N6S B4417787 {[1-(3-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE

{[1-(3-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE

Cat. No.: B4417787
M. Wt: 218.24 g/mol
InChI Key: HWRQAVXFHZYNQJ-UHFFFAOYSA-N
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Description

{[1-(3-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE is a heterocyclic compound that features a pyridine ring and a tetrazole ring connected via a thioacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE typically involves the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the tetrazole ring, followed by the introduction of the acetonitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(3-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[1-(3-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[1-(3-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-containing compounds: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    3(5)-Substituted pyrazoles: These compounds also feature a nitrogen-containing heterocycle and are used in various pharmaceutical applications.

Uniqueness

{[1-(3-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE is unique due to the combination of the pyridine and tetrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

Properties

IUPAC Name

2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6S/c9-3-5-15-8-11-12-13-14(8)7-2-1-4-10-6-7/h1-2,4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRQAVXFHZYNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=NN=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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